molecular formula C7H7BrN2 B6218962 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2751616-13-2

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B6218962
CAS No.: 2751616-13-2
M. Wt: 199
InChI Key:
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Description

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound with a molecular formula of C7H7BrN2. It is a nitrogen-containing compound that features a bromine atom attached to a cyclopenta[c]pyridazine ring system.

Preparation Methods

The synthesis of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine can be achieved through several synthetic routes. One common method involves the bromination of cyclopenta[c]pyridazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5H,6H,7H-cyclopenta[c]pyridazine .

Scientific Research Applications

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and nitrogen-containing ring system allow it to form strong interactions with biological molecules, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to fully elucidate the molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine can be compared with other similar compounds, such as:

    3-chloro-5H,6H,7H-cyclopenta[c]pyridazine: Similar structure but with a chlorine atom instead of bromine.

    3-iodo-5H,6H,7H-cyclopenta[c]pyridazine: Similar structure but with an iodine atom instead of bromine.

    5H,6H,7H-cyclopenta[c]pyridazine: The parent compound without any halogen substitution.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.

Properties

CAS No.

2751616-13-2

Molecular Formula

C7H7BrN2

Molecular Weight

199

Purity

95

Origin of Product

United States

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